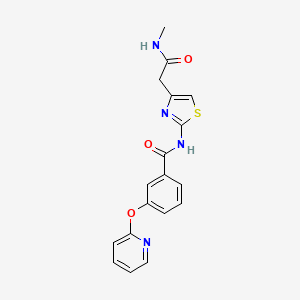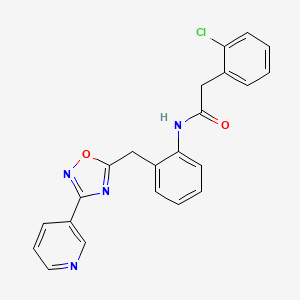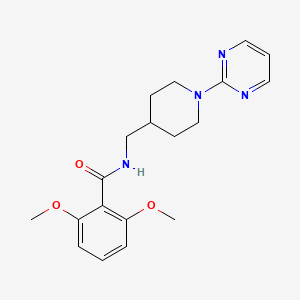
2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . It’s a derivative of piperidyl indanone .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5,6-dimethoxy-2- (piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates . The scaffold 2,3-dihydro-5,6-dimethoxy-2- ((piperidin-4-yl)methyl) inden-1-one, a key intermediate of the drug donepezil, has been synthesized in three steps and derivatized as carboxamides and thioureas for SAR studies .Molecular Structure Analysis
The structure of similar synthesized compounds was confirmed by 1H and 13C NMR and mass spectra .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 5,6-dimethoxy-2- (piperidin-4-yl-methyl)-indan-1-one with aryl/alkyl isothiocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 131–133°C, a log P value of 3.96, and a molecular weight of 289.37 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide:
Antitubercular Agents
This compound has shown potential as an antitubercular agent. Research indicates that derivatives of benzamide, including this compound, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds have demonstrated significant inhibitory effects, making them promising candidates for the development of new tuberculosis treatments .
Anticholinesterase Activity
The compound has been studied for its potential anticholinesterase activity. Novel carboxamides and thioureas derived from similar structures have been synthesized and tested for their ability to inhibit acetylcholinesterase (AChE). These studies suggest that such compounds could be useful in treating diseases like Alzheimer’s, where AChE inhibitors are commonly used .
Anticancer Research
Benzamide derivatives, including this compound, have been explored for their anticancer properties. These compounds can interfere with cancer cell growth and proliferation. Research has focused on their ability to induce apoptosis (programmed cell death) in cancer cells, making them potential candidates for cancer therapy .
Antiviral Applications
The compound has potential antiviral applications. Benzamide derivatives have been investigated for their ability to inhibit viral replication. This makes them promising candidates for the development of antiviral drugs, particularly against viruses that are resistant to current treatments .
Anti-inflammatory Agents
Research has shown that benzamide derivatives can act as anti-inflammatory agents. These compounds can inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes them potential candidates for the treatment of inflammatory diseases such as rheumatoid arthritis .
Antibacterial Activity
The compound has also been studied for its antibacterial activity. Benzamide derivatives have shown effectiveness against a range of bacterial strains, including those that are resistant to conventional antibiotics. This highlights their potential as new antibacterial agents.
Source Source Source Source Source : Source : Source : Source
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,6-dimethoxy-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-25-15-5-3-6-16(26-2)17(15)18(24)22-13-14-7-11-23(12-8-14)19-20-9-4-10-21-19/h3-6,9-10,14H,7-8,11-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXMYZXGBWUMPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethoxy-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-3-(4-methoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2664375.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2664379.png)

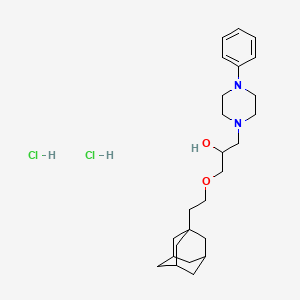
![[3-[[Ethyl(2,2,2-trifluoroethyl)amino]methyl]pyrrolidin-1-yl]-(2-fluoropyridin-4-yl)methanone](/img/structure/B2664383.png)
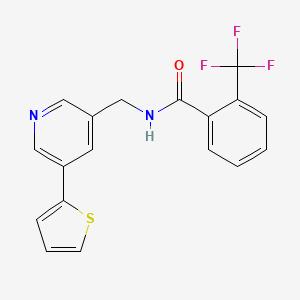


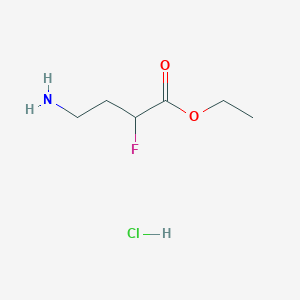
![4-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2664391.png)
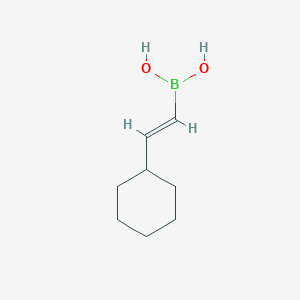
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2664395.png)
